molecular formula C13H15NO4 B1395873 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid CAS No. 1272813-27-0

1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid

Cat. No. B1395873
M. Wt: 249.26 g/mol
InChI Key: MKFKCCLAKJYLRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid”, often involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method has been used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The molecular structure of “1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes a 3-methoxybenzoyl group .


Chemical Reactions Analysis

The pyrrolidine ring in “1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid” can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Structural Characterization

1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid is involved in the synthesis and structural characterization of various compounds. For instance, it has been used in the synthesis of novel pyridine derivatives with antimicrobial activity. These derivatives have shown variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, it plays a role in the synthesis of a series of pyrrolidine-3-carboxylic acids acting as endothelin antagonists, contributing to the development of highly selective, potent, and orally active ET(A) antagonists (Jae et al., 2001).

Catalysis and Organic Synthesis

This compound has been instrumental in catalytic processes and organic synthesis. It has been utilized in one-pot three-component reactions for the synthesis of novel series of fully substituted 1,3,4-oxadiazole derivatives bearing pyridine moiety (Souldozi & Karami, 2016). Moreover, it has been a key component in the synthesis of condensed heteroaromatic compounds through palladium-catalyzed oxidative coupling of heteroarene carboxylic acids with alkynes (Yamashita, Hirano, Satoh, & Miura, 2009).

X-ray Crystallography and Structural Studies

In the field of X-ray crystallography and structural studies, 1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid has been significant. It's an important intermediate in the synthesis of anticoagulant apixaban, and its X-ray powder diffraction data have been reported, aiding in the understanding of its crystal structure and properties (Wang, Suo, Zhang, Hou, & Li, 2017).

Supramolecular Chemistry

The compound also finds applications in supramolecular chemistry. It is part of the structure and conformation studies of solvated compounds, providing insights into molecular interactions and stability (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002). Moreover, it is involved in the formation of carboxylic acid–pyridine supramolecular heterocatemers in co-crystals, contributing to the understanding of intermolecular interactions and crystal engineering (Sudhakar et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, pyrrolidine-3-carboxylic acid, indicates that it causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling such compounds .

Future Directions

The future directions for “1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid” could involve its use in the synthesis of new pyrrolidine compounds with different biological profiles . It could also be used in the design of new drugs for the treatment of various human diseases .

properties

IUPAC Name

1-(3-methoxybenzoyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-18-11-4-2-3-9(7-11)12(15)14-6-5-10(8-14)13(16)17/h2-4,7,10H,5-6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFKCCLAKJYLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzoyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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